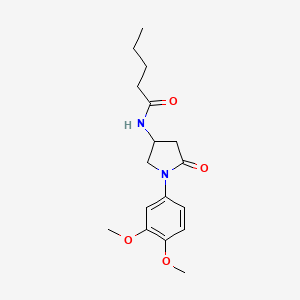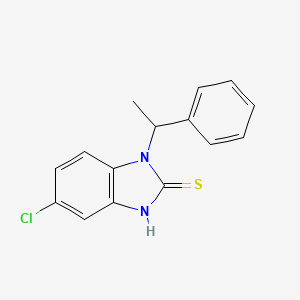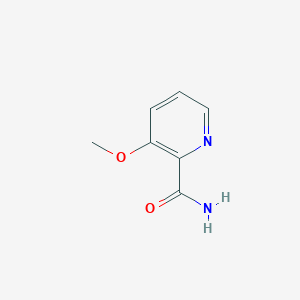
3-Methoxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Methoxypyridine-2-carboxamide has several scientific research applications. One of the most significant applications is its use as a building block in the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of protein kinase C, which is an important enzyme involved in various cellular processes. Additionally, it has been used in the synthesis of antitumor agents, antiviral agents, and anti-inflammatory agents.
Wirkmechanismus
Target of Action
Similar compounds such as pyridone derivatives have been associated with various physiological processes, suggesting that 3-methoxypyridine-2-carboxamide may interact with similar targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It has been suggested that carboxamide derivatives can form hydrogen bonds with enzymes or proteins, which could potentially influence their function .
Biochemical Pathways
This compound may be involved in the biochemical pathways of nicotinamide-derived pyridones, as these are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds such as pyridone derivatives have been associated with various physiological effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methoxypyridine-2-carboxamide in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various biologically active compounds, making it a valuable tool for drug discovery. Additionally, it has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Methoxypyridine-2-carboxamide. One of the most promising areas of research is the development of new inhibitors of protein kinase C using this compound as a building block. Additionally, there is a need for further research on the antiviral and anti-inflammatory effects of this compound, which may lead to the development of new treatments for viral infections and inflammatory conditions. Finally, there is a need for further research on the synthesis and characterization of new derivatives of this compound, which may have improved biological activity and lower cost.
Synthesemethoden
3-Methoxypyridine-2-carboxamide can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-methoxypyridine with phosgene and ammonia. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. Another method involves the reaction of 3-methoxypyridine with cyanogen bromide and subsequent reaction with ammonia.
Biochemische Analyse
Biochemical Properties
It is known that pyridones, including 3-Methoxypyridine-2-carboxamide, are oxidation products of nicotinamide This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the oxidation of nicotinamide
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinamide, it may influence cell function by interacting with cellular pathways involved in nicotinamide metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidation product of nicotinamide, it may exert its effects at the molecular level through interactions with biomolecules involved in nicotinamide metabolism . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of nicotinamide, given that it is an oxidation product of nicotinamide . This could involve interactions with enzymes or cofactors involved in nicotinamide metabolism, and could potentially affect metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
3-methoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPJRIMIWAYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)
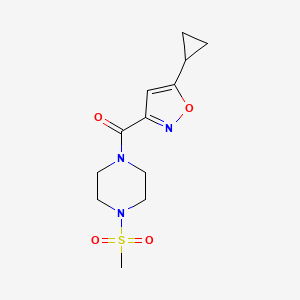
![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)
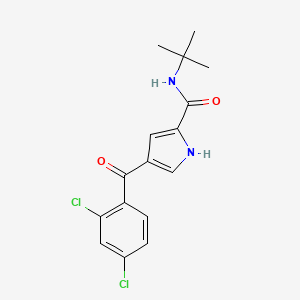
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)
![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
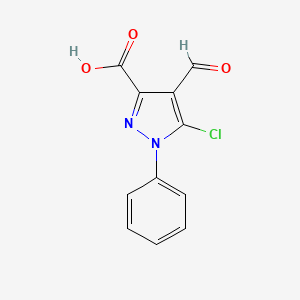
![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2625006.png)

